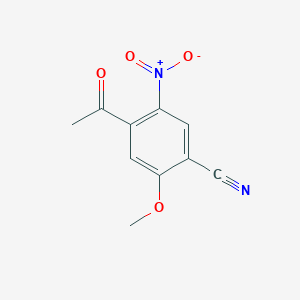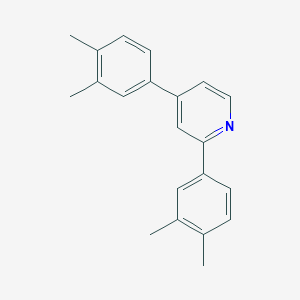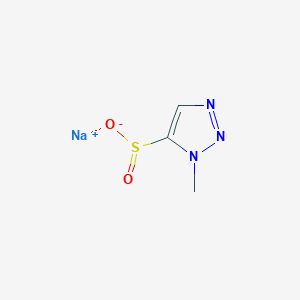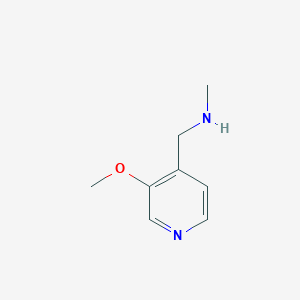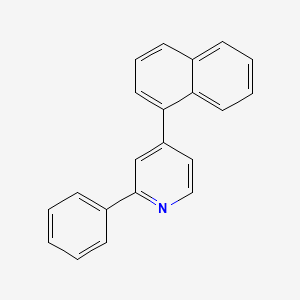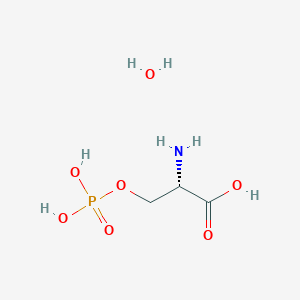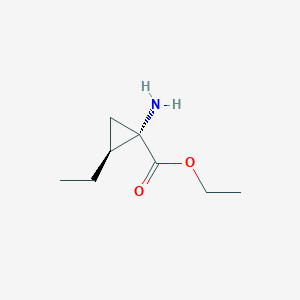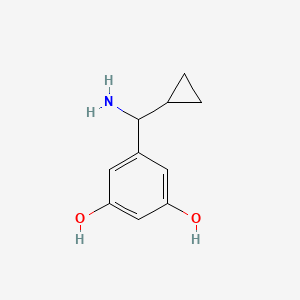
4-(Difluoromethyl)-3-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-iodoaniline is an organic compound with the molecular formula C7H6F2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethyl and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-iodoaniline typically involves the introduction of the difluoromethyl group and the iodine atom onto the aniline ring. One common method is the electrophilic iodination of 4-(Difluoromethyl)aniline using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes or the use of more efficient catalysts to enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-3-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethyl)-3-azidoaniline .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-iodoaniline involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine groups. These functional groups can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. For example, the difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Iodoaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)aniline:
Uniqueness: 4-(Difluoromethyl)-3-iodoaniline is unique due to the presence of both the difluoromethyl and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H6F2IN |
|---|---|
Molekulargewicht |
269.03 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)5-2-1-4(11)3-6(5)10/h1-3,7H,11H2 |
InChI-Schlüssel |
GGMAZEQZFNUCDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


